

## historical development of tin-nickel alloy plating

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An In-depth Technical Guide on the Historical Development of Tin-Nickel Alloy Plating

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

Tin-nickel alloy plating is a significant surface finishing process that yields a deposit with unique properties not found in either of the constituent metals alone. The most common tin-nickel alloy has a composition of approximately 65% tin and 35% nickel by weight, which corresponds to an equiatomic ratio of the two elements.[1][2] This intermetallic compound, NiSn, is not formed in the equilibrium phase diagram of the tin-nickel system and is a metastable phase that can be produced by electrodeposition.[3] The alloy is known for its excellent corrosion resistance, hardness, wear resistance, and a decorative, slightly pinkish-white appearance.[1][3] This guide provides a comprehensive overview of the historical development of tin-nickel alloy plating, detailing the evolution of bath chemistry, process parameters, and the underlying scientific principles.

# Early Developments: The Advent of the Fluoride Bath

The pioneering work on bright tin-nickel alloy plating was conducted at the Tin Research Institute in the early 1950s. A seminal paper by N. Parkinson in 1951 laid the foundation for the commercial viability of this process.[3][4] The key innovation was the development of a fluoride-based electrolyte that could consistently produce a bright and level deposit of the 65/35 Sn-Ni alloy.



## **The Original Parkinson Bath**

The electrolyte developed by Parkinson and his colleagues was based on a mixture of stannous chloride, nickel chloride, and fluoride compounds. The fluoride ions were crucial for complexing with the tin (II) ions, which prevented the precipitation of stannous hydroxide and allowed for the co-deposition of tin and nickel in a controlled manner.

Experimental Protocol for the Original Parkinson Bath (1951):

- Bath Composition:
  - Stannous chloride (SnCl<sub>2</sub>): 50 g/L
  - Nickel chloride (NiCl<sub>2</sub>·6H<sub>2</sub>O): 300 g/L
  - Sodium fluoride (NaF): 28 g/L
  - Ammonium bifluoride (NH4HF2): 35 g/L
- Operating Conditions:
  - Temperature: 65 °C
  - Cathode Current Density: 25 A/ft² (approximately 2.7 A/dm²)
  - Anodes: Separate tin and nickel anodes or alloy anodes.
  - pH: Not explicitly controlled, but the bath was acidic due to the hydrolysis of the salts.

The presence of free hydrofluoric acid and an alkali metal ion (sodium) was found to be necessary for achieving the best bright plating range.[4] The composition of the deposit was remarkably stable over a range of current densities and temperatures, a key advantage for industrial applications.[4]

# **Evolution of Bath Chemistries: Addressing the Challenges of Fluoride**



While the fluoride-based bath was a significant breakthrough, it presented several operational and environmental challenges. The high concentration of fluoride ions and the presence of free hydrofluoric acid made the bath highly corrosive to equipment and toxic to operators.[5] This led to research into alternative formulations to reduce or eliminate fluoride.

### Fluoride-Free and Reduced-Fluoride Baths

In the following decades, significant efforts were made to develop fluoride-free or low-fluoride tin-nickel plating baths. One notable development was the use of hydrochloric acid as a complexing agent for tin.

A patent filed in the late 1950s described an aqueous electrolytic bath free of fluoride, consisting of stannous chloride, nickel chloride, and hydrochloric acid.[5] This formulation aimed to overcome the hazards associated with fluoride fumes and the precipitation of insoluble salts.[5]

Later developments in the 1970s introduced baths based on nickel sulfamate and stannous fluoride, which offered a self-buffering system and produced bright, low-stress deposits.[6]

## The Role of Additives and Bath Optimization

Further refinements in tin-nickel plating involved the introduction of various additives to improve deposit properties and bath stability. These included:

- Brighteners: Organic and inorganic compounds to enhance the brightness and leveling of the deposit.
- Wetting Agents: To prevent pitting and improve surface quality.
- Stabilizers: To prevent the oxidation of stannous ions to stannic ions, which can lead to sludge formation and loss of plating efficiency.

The pH of the plating bath was also identified as a critical parameter affecting the deposit composition and appearance. For many fluoride-based baths, the optimal pH was found to be in the acidic range, typically between 2.0 and 5.5.[6][7]



# Data Presentation: A Comparative Look at Bath Formulations

The following tables summarize the evolution of tin-nickel alloy plating bath compositions and operating conditions.

Table 1: Early Tin-Nickel Plating Bath Formulations

Bath Type	Stannou s Chlorid e (g/L)	Nickel Chlorid e (g/L)	Fluoride Source	Other Compo nents	Temper ature (°C)	Current Density (A/dm²)	рН
Parkinso n (1951) [4]	50	300	NaF (28 g/L), NH <sub>4</sub> HF <sub>2</sub> (35 g/L)	-	65	~2.7	Acidic
Fluoride- Free (Late 1950s)[5]	5 - 50	100 - 400	None	Hydrochl oric Acid	Not specified	Not specified	≤ 1.0

Table 2: Later Developments in Tin-Nickel Plating Baths

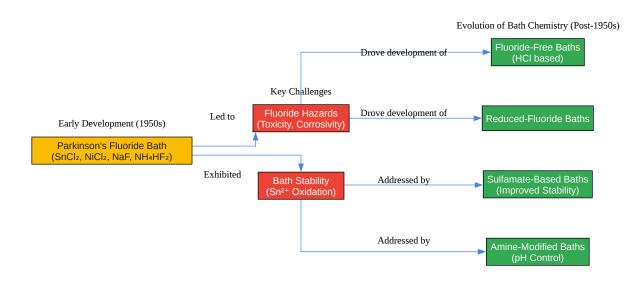


Bath Type	Tin Source (g/L)	Nickel Source (g/L)	Fluoride Source	Other Compo nents	Temper ature (°C)	Current Density (A/dm²)	рН
Sulfamat e-Based (1970s) [6]	Stannous Fluoride (~4 oz/gal)	Nickel Sulfamat e (~10 oz/gal)	Ammoniu m Bifluoride (~1 Ib/gal)	Self- buffering	74 - 77	Up to 4.3	4.0 - 5.5
Amine- Modified (1970s) [2]	Stannous Chloride (50)	Nickel Chloride (250)	Ammoniu m Bifluoride (50 g/L)	Diethylen etriamine (90 cc/L)	40 - 90	0.1 - 5	3.8 - 5.5

# Mandatory Visualizations: Charting the Developmental Path

The following diagrams illustrate the key relationships and evolutionary steps in the development of tin-nickel alloy plating.

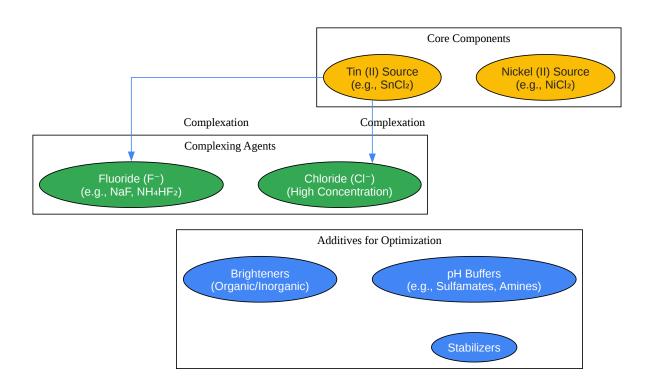




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Caption: The historical progression from the original fluoride-based tin-nickel plating bath to more advanced formulations driven by the need to overcome operational and environmental challenges.





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Caption: The evolution of key components in tin-nickel alloy plating baths, from core metal sources to complexing agents and performance-enhancing additives.

### Conclusion

The historical development of tin-nickel alloy plating is a testament to the continuous innovation in the field of electrochemistry and surface finishing. From the initial breakthrough of the fluoride-based electrolyte to the development of more stable, safer, and efficient plating baths, the journey reflects a deep understanding of the complex interplay between bath chemistry, operating parameters, and deposit properties. The unique characteristics of the 65/35 tin-nickel



alloy have ensured its enduring relevance in a wide range of applications, from decorative finishes to functional coatings in the electronics and engineering industries. Future developments will likely focus on further enhancing the environmental friendliness of the process and tailoring the alloy's properties for new and demanding applications.

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